5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one

Description

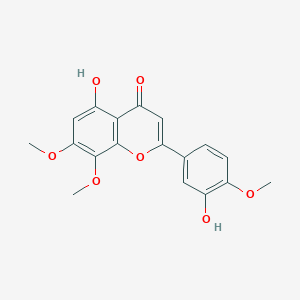

5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one is a polymethoxyflavone with a molecular formula of C₁₈H₁₆O₇ and a molecular weight of 344.32 g/mol . It features a chromen-4-one core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 5, 3', 4', 7, and 8 (Figure 1). This compound has been isolated from plant species such as Parastrephia lucida and exhibits structural similarities to bioactive flavonoids like casticin and quercetin derivatives . Its crystallization in the monoclinic system and characterization via NMR and HESI-MS/MS confirm its planar aromatic structure and stability .

Properties

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7,8-dimethoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-13-5-4-9(6-10(13)19)14-7-11(20)16-12(21)8-15(23-2)17(24-3)18(16)25-14/h4-8,19,21H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADUNFDKDISFGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methoxy-Substituted Chromen-4-one Intermediates

The foundational route involves the preparation of substituted chromen-4-ones through enaminoketone intermediates. For example, 7-methoxychromen-4-one (2c ) is synthesized by refluxing 2-hydroxyacetophenone derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by HCl-mediated cyclization.

-

Enaminoketone Formation : A substituted 2-hydroxyacetophenone (e.g., 1c ) is dissolved in DMF-DMA (1.5 eq) and stirred at >100°C for 10–120 minutes. Crystallization upon cooling yields enaminoketones.

-

Cyclization : The enaminoketone is treated with concentrated HCl in dichloromethane (DCM) at 40°C for 30 minutes, followed by extraction and column chromatography (hexane:ethyl acetate = 1:1).

Example :

-

7-Methoxychromen-4-one (2c ) : Starting from 1c (465.1 mg), this method yields 88% product after purification.

-

5,6,7-Trimethoxychromen-4-one (2e ) : A 55.7% yield is achieved under analogous conditions.

Palladium-Catalyzed Oxidative Cyclization

Divergent Synthesis from 2′-Hydroxydihydrochalcones

Pd(II)-catalyzed cyclization offers a streamlined approach to chromen-4-ones. A mixture of 2′-hydroxydihydrochalcone, Pd(TFA)₂, and 5-nitro-1,10-phenanthroline in DMSO under O₂ at 100°C produces flavones via dehydrogenation.

Case Study :

-

2-(3,4-Dimethoxyphenyl)-4H-chromen-4-one (3q ) : Synthesized in 87% yield (69 mg) from dihydrochalcone precursors.

-

NMR Data : ¹H NMR (400 MHz, CDCl₃) δ 8.24 (dd, J = 7.9, 1.7 Hz, 1H), 7.70–7.38 (m, 4H), confirming aryl substitution.

Selective Demethylation Strategies

Semicarbazide-Mediated Demethylation

Methoxy groups at specific positions are cleaved using semicarbazide in glacial acetic acid. For example, 5-hydroxy-7-methoxyflavones are obtained from dimethoxy precursors via 24-hour reflux.

-

Reaction Setup : 5,7-Dimethoxychromen-4-one (250 mg) and semicarbazide (73 mg) in acetic acid (5 mL) are refluxed for 24 hours.

-

Workup : The mixture is poured into ice water, extracted with ethyl acetate, and purified via column chromatography (ethyl acetate:hexane = 20:80).

Application to Target Compound :

-

Selective demethylation at C5 and C3′ positions would require protecting groups (e.g., acetyl) for methoxy groups at C7, C8, and C4′.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR) Profiling

High-Resolution Mass Spectrometry (HRMS)

Methodological Comparison and Optimization

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The chromen-4-one ring can be reduced to form dihydro derivatives.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrochromen-4-one derivatives.

Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Activity

The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thus contributing to the prevention of oxidative damage in biological systems . This property is particularly relevant in the context of diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.

1.2 Anti-inflammatory Effects

Research indicates that this flavonoid can modulate inflammatory responses. It has been found to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases . For instance, its effects on macrophage activation pathways have been documented, highlighting its role in reducing inflammation.

1.3 Anticancer Properties

Preliminary studies suggest that 5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins . This makes it a candidate for further investigation in cancer therapy.

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to metabolic pathways. For example, it has shown potential as an inhibitor of certain kinases involved in cancer progression . Understanding these interactions can pave the way for developing targeted therapies.

2.2 Neuroprotective Effects

Emerging evidence suggests that this flavonoid may offer neuroprotective benefits. Its ability to cross the blood-brain barrier and exert protective effects against neuronal damage is under investigation, with implications for conditions like Alzheimer's disease . The neuroprotective mechanisms involve reducing oxidative stress and inflammation within the central nervous system.

Plant Biology Applications

3.1 Role as a Plant Metabolite

In plant biology, 5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one serves as a secondary metabolite with roles in plant defense mechanisms against herbivores and pathogens . Its biosynthesis is influenced by environmental factors, making it a subject of interest in studies related to plant stress responses.

3.2 Phytochemical Studies

The compound is often included in phytochemical screenings aimed at discovering new bioactive compounds from plant sources. Its presence can indicate the potential health benefits of certain plants traditionally used in herbal medicine .

Case Studies and Research Findings

| Study Title | Focus | Findings |

|---|---|---|

| Antioxidant Activity of Flavonoids | Evaluated various flavonoids including the compound | Demonstrated significant free radical scavenging activity |

| Anti-inflammatory Mechanisms of Natural Products | Investigated natural compounds for anti-inflammatory effects | Showed inhibition of TNF-alpha and IL-6 production |

| Neuroprotective Effects of Flavonoids | Studied flavonoids' effects on neuronal cells | Induced neuroprotection against oxidative stress |

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variations

Casticin (5-Hydroxy-2-(3'-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one)

- Molecular Formula : C₁₉H₁₈O₈

- Key Differences :

- Methoxy groups at positions 3, 6, and 7 (vs. 7 and 8 in the target compound).

- Hydroxyl group at position 3' on the phenyl ring (shared with the target compound).

- Bioactivity: Casticin is noted for antiproliferative effects against cancer cells, whereas the target compound’s bioactivity remains understudied .

8-Methoxycirsilineol (5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7,8-trimethoxychromen-4-one)

- Molecular Formula : C₁₉H₁₈O₈

- Key Differences: Additional methoxy group at position 4.

Substituted Flavonoids with Divergent Pharmacological Profiles

Rivularin (5-Hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one)

- Molecular Formula : C₁₈H₁₆O₇

- Key Differences :

- Hydroxyl group at position 2' (vs. 3' in the target compound).

- Properties : Lower solubility in water (0.041 g/L at 25°C) compared to the target compound, attributed to steric hindrance from the 2'-hydroxy group .

Quercetin Derivatives

- Example : 5-Hydroxy-2-(4-hydroxyphenyl)-7,8-dimethoxychromen-4-one (CAS 6608-33-9)

- Molecular Formula : C₁₇H₁₄O₆

- Key Differences :

- Lacks the 3'-methoxy group present in the target compound.

Flavanone Analogs

Persicogenin (5,3'-Dihydroxy-7,4'-dimethoxy-flavanone)

- Molecular Formula : C₁₇H₁₆O₆

- Key Differences :

- Saturated C-ring (chroman-4-one vs. chromen-4-one).

- Lower molecular weight (316.30 g/mol vs. 344.32 g/mol).

- Bioactivity: Flavanones like persicogenin exhibit enhanced metabolic stability but reduced antioxidant capacity compared to unsaturated flavones .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Crystallographic and Spectral Data

Research Findings and Implications

- Contradictions : While benzofuran analogs () show fungicidal activity, the target compound’s antifungal properties remain unverified, suggesting divergent bioactivity pathways.

Biological Activity

5-Hydroxy-2-(3-hydroxy-4-methoxy-phenyl)-7,8-dimethoxy-chromen-4-one, commonly referred to as a flavonoid compound, has garnered interest in recent years due to its potential biological activities. This article examines its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple hydroxyl and methoxy groups, which are known to influence its biological activity. Its molecular formula is , with a molecular weight of 328.32 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 328.32 g/mol |

| SMILES | Cc1cc(c(c(c1O)OC)O)C(=C2C(=O)c3cc(c(c(c3O)OC)C2=O)C(=C4C(=O)c5cc(c(c(c5O)OC)C4=O)C(=C6C(=O)c7cc(c(c(c7O)OC)C6=O)) |

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 64 μM, indicating a potent bactericidal effect rather than merely bacteriostatic activity .

Case Study: Antibiofilm Activity

In a comparative analysis of antibiofilm activity, the compound demonstrated more than 90% biofilm killing at concentrations between 32 and 256 μM against both S. aureus and S. epidermidis. This was significantly higher than conventional antibiotics like ciprofloxacin, which showed limited efficacy against biofilms .

Cytotoxicity Assessment

While the antimicrobial properties are promising, it is crucial to evaluate the cytotoxic effects on human cells. Using the MTT assay on human immortalized HaCaT cells (keratinocytes), it was found that at concentrations up to 64 μM, the compound did not induce significant toxicity. However, at higher concentrations (128 μM and above), cell viability dropped significantly, indicating a dose-dependent cytotoxic effect .

Pharmacological Implications

The biological activities of this compound suggest potential applications in pharmacology, particularly in developing new antimicrobial agents or adjunct therapies for infections resistant to conventional treatments. The combination of antimicrobial efficacy and relatively low cytotoxicity at therapeutic doses positions it as a candidate for further research.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus and S. epidermidis with MIC values of 8-64 μM |

| Antibiofilm | More than 90% reduction in biofilm viability at specific concentrations |

| Cytotoxicity | Non-toxic up to 64 μM; significant toxicity at higher concentrations |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for structural characterization of this chromenone derivative?

- Answer : X-ray crystallography is the gold standard for unambiguous structural determination. Use SHELXL for refinement, as it is optimized for small-molecule crystallography and high-resolution data . For visualization, ORTEP-3 provides a graphical interface to analyze bond lengths, angles, and thermal ellipsoids . Preliminary characterization should include NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular formula and substitution patterns.

Q. How can synthetic routes for this compound be designed, given its methoxy and hydroxyl substituents?

- Answer : Base the synthesis on established flavone/chromenone protocols. For example, cyclization of a chalcone precursor via Algar-Flynn-Oyamada (AFO) reaction under basic conditions (e.g., H₂O₂/NaOH) can introduce the chromen-4-one core . Protect hydroxyl groups with methoxy via methylating agents (e.g., dimethyl sulfate) before deprotection with BBr₃ to retain specific hydroxyl groups .

Q. What bioassays are commonly used to evaluate its biological activity?

- Answer : Standard assays include:

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values).

- Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

- Answer : Contradictions may arise from assay conditions (pH, solvent) or redox cycling behavior. Perform dose-response studies across multiple concentrations (1–100 µM) and use ESR spectroscopy to detect radical intermediates. Compare results with structurally analogous flavones (e.g., diosmetin or chrysoeriol) to isolate substituent-specific effects .

Q. What strategies optimize crystallization for X-ray studies given its polar substituents?

- Answer : Co-crystallize with small molecules (e.g., DMSO) to stabilize hydrogen bonds. Use slow evaporation in mixed solvents (e.g., MeOH/CHCl₃) to enhance crystal packing. If twinning occurs, employ SHELXD for data integration and SHELXE for phase extension .

Q. How do methoxy group positions influence its metabolic stability in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.